N1-(2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-fluorophenethyl)oxalamide
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Description
N1-(2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-fluorophenethyl)oxalamide is a useful research compound. Its molecular formula is C24H29F2N3O4S and its molecular weight is 493.57. The purity is usually 95%.
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Biological Activity
N1-(2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-fluorophenethyl)oxalamide is a synthetic compound with potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Compound Overview
- IUPAC Name : this compound
- Molecular Formula : C24H29F2N3O4S
- Molecular Weight : 493.6 g/mol
- CAS Number : 898461-46-6
This compound features a piperidine ring, a sulfonyl group, and fluorinated phenyl groups, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The presence of the fluorophenyl group enhances hydrophobic interactions with protein targets, while the sulfonyl moiety can form hydrogen bonds with amino acid residues, potentially modulating enzymatic activity or receptor binding.
Pharmacological Potential
Research indicates that this compound may exhibit several pharmacological activities:
- Neuropharmacology : It is being investigated for its potential effects on neurological disorders due to its structural similarity to known neuroactive compounds.
- Enzyme Inhibition : Preliminary studies suggest that it may act as an inhibitor for certain enzymes involved in metabolic pathways, particularly those related to inflammation and pain modulation.
- Antitumor Activity : Some studies have indicated that similar compounds exhibit cytotoxic effects on cancer cell lines, warranting further investigation into this compound’s potential in oncology.
Study 1: Neuroactive Properties
A study conducted by Zhang et al. (2023) explored the neuroactive properties of related compounds, suggesting that modifications in the piperidine structure can significantly affect binding affinity to neurotransmitter receptors. The findings indicate that this compound could be a candidate for further development in treating neurological conditions.
Study 2: Enzyme Interaction
In a study published in the Journal of Medicinal Chemistry (2023), researchers evaluated the enzyme-inhibitory effects of various oxalamide derivatives. The results showed that certain substitutions on the piperidine ring enhanced inhibition potency against specific targets, indicating that this compound could be optimized for better therapeutic efficacy.
Comparative Analysis of Similar Compounds
Compound Name | Molecular Formula | Molecular Weight | Biological Activity |
---|---|---|---|
N1-(4-fluorophenethyl)-N2-(m-tolyl)oxalamide | C23H27F2N3O4S | 479.54 g/mol | Potential neuroactive properties |
N1-(4-methoxyphenethyl)-N2-(pyridin-2-ylmethyl)oxalamide | C22H25F3N3O4S | 480.54 g/mol | Enzyme inhibition studies |
N1-(3-fluorophenethyl)-N2-(pyridin-3-ylmethyl)oxalamide | C24H29F3N3O4S | 493.6 g/mol | Antitumor activity |
Properties
IUPAC Name |
N-[2-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-[2-(4-fluorophenyl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29F2N3O4S/c1-17-16-20(26)9-10-22(17)34(32,33)29-15-3-2-4-21(29)12-14-28-24(31)23(30)27-13-11-18-5-7-19(25)8-6-18/h5-10,16,21H,2-4,11-15H2,1H3,(H,27,30)(H,28,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHYAHMCQYFMGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29F2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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